molecular formula C20H18N2O4S B11072871 N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide

Cat. No.: B11072871
M. Wt: 382.4 g/mol
InChI Key: KFUJSTHNBIHQCN-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide typically involves multiple steps. One common method involves the reaction of 2-methylindole with ethyl bromoacetate to form an intermediate, which is then reacted with chromene-6-sulfonyl chloride under basic conditions to yield the final product . The reaction conditions often require the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-6-sulfonamide is unique due to its specific structural features, such as the presence of both indole and chromene moieties. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxochromene-6-sulfonamide

InChI

InChI=1S/C20H18N2O4S/c1-13-16(17-4-2-3-5-18(17)22-13)10-11-21-27(24,25)15-7-8-19-14(12-15)6-9-20(23)26-19/h2-9,12,21-22H,10-11H2,1H3

InChI Key

KFUJSTHNBIHQCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4

Origin of Product

United States

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